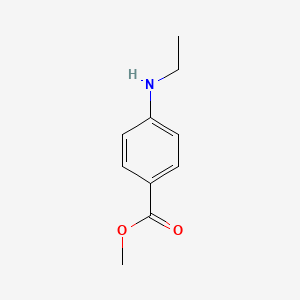

Methyl 4-(ethylamino)benzoate

CAS No.: 79663-14-2

Cat. No.: VC7923460

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79663-14-2 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | methyl 4-(ethylamino)benzoate |

| Standard InChI | InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3 |

| Standard InChI Key | QNRGFOGJMSRYIH-UHFFFAOYSA-N |

| SMILES | CCNC1=CC=C(C=C1)C(=O)OC |

| Canonical SMILES | CCNC1=CC=C(C=C1)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Methyl 4-(ethylamino)benzoate is characterized by a benzoic acid backbone esterified with a methyl group and an ethylamino substituent at the fourth position. Key molecular descriptors include:

-

Molecular Formula: C₁₀H₁₃NO₂.

The compound’s planar aromatic ring facilitates π-π interactions, while the ethylamino group enhances solubility in polar solvents. Spectroscopic data, including IR and NMR, corroborate its structure, with characteristic peaks for the ester carbonyl (C=O, ~1700 cm⁻¹) and N–H stretching (3350–3300 cm⁻¹) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the esterification of 4-(ethylamino)benzoic acid with methanol under acidic catalysis . The reaction proceeds via nucleophilic acyl substitution:

Typical conditions include refluxing in anhydrous methanol with concentrated sulfuric acid (5–10 mol%) for 6–8 hours, yielding 70–85% product after recrystallization .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize efficiency. Key parameters include:

-

Temperature: 60–80°C.

-

Pressure: 1–2 atm.

-

Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) to minimize downstream purification .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 110–112°C | |

| Boiling Point | 235°C (extrapolated) | |

| Density | 1.025 g/cm³ | |

| LogP (Partition Coefficient) | 1.91 | |

| Solubility | Soluble in ethanol, DMSO; insoluble in water |

The compound’s lipophilicity (LogP ≈ 1.91) suggests moderate membrane permeability, relevant for pharmaceutical applications .

Chemical Reactivity

Oxidation

Methyl 4-(ethylamino)benzoate undergoes oxidation to form quinone derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic conditions). For example:

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ethylamino group to a primary amine, yielding methyl 4-aminobenzoate .

Substitution Reactions

The ethylamino group participates in nucleophilic substitution. For instance, reaction with acetyl chloride forms the N-acetyl derivative:

Biological Activity and Applications

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL) . The mechanism may involve disruption of cell membrane integrity .

Industrial Applications

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Eye damage (H319) | Use safety goggles |

| Respiratory tract irritation (H320) | Use in ventilated areas |

Storage recommendations include airtight containers at 2–8°C to prevent hydrolysis .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume